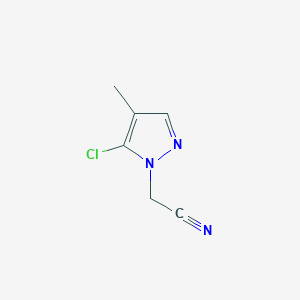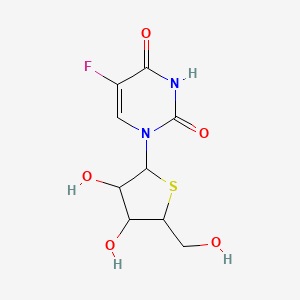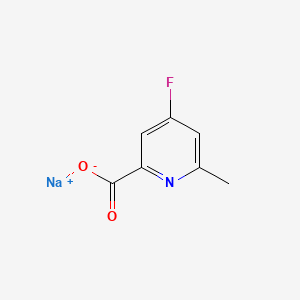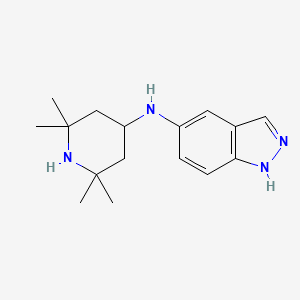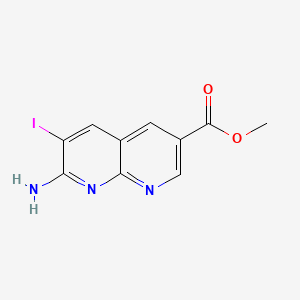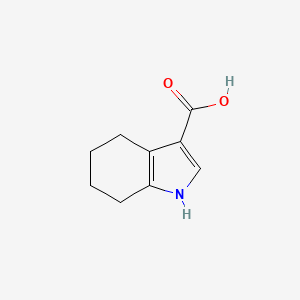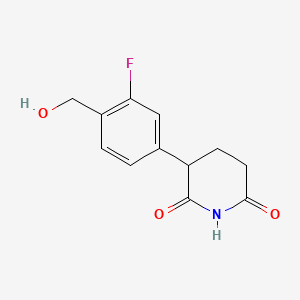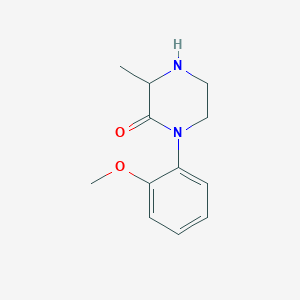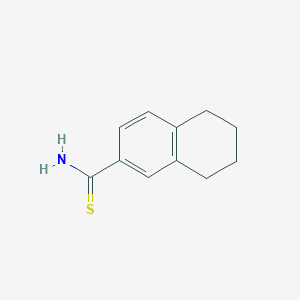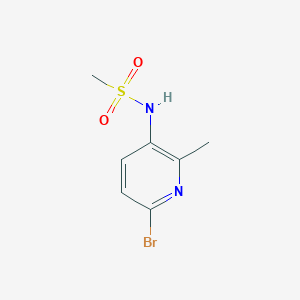
(S)-2-Amino-N-(2,2-difluoroethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-(2,2-difluoroethyl)propanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the difluoroethyl group imparts distinct characteristics to the molecule, making it valuable in medicinal chemistry and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate . This method allows for the incorporation of the difluoroethyl group under mild conditions, providing good yields.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(2,2-difluoroethyl)propanamide may involve large-scale synthesis using similar electrophilic difluoroethylation techniques. The use of hypervalent iodine reagents and optimized reaction conditions ensures high efficiency and scalability for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N-(2,2-difluoroethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-N-(2,2-difluoroethyl)propanamide has several scientific research applications:
Biology: It serves as a building block for the development of biologically active compounds.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-(2,2-difluoroethyl)propanamide involves its interaction with specific molecular targets and pathways. The difluoroethyl group can modulate the lipophilicity and acidity of the compound, affecting its binding affinity and specificity to biological targets . This modulation can enhance the compound’s efficacy in various applications, including drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds contain a trifluoroethylidene group and exhibit similar properties.
1,1-Difluoroalkanes: These compounds have a difluoroalkane structure and are used in similar applications.
Uniqueness
(S)-2-Amino-N-(2,2-difluoroethyl)propanamide is unique due to its specific difluoroethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various fields, including medicinal chemistry and industrial applications.
Propriétés
Formule moléculaire |
C5H10F2N2O |
|---|---|
Poids moléculaire |
152.14 g/mol |
Nom IUPAC |
(2S)-2-amino-N-(2,2-difluoroethyl)propanamide |
InChI |
InChI=1S/C5H10F2N2O/c1-3(8)5(10)9-2-4(6)7/h3-4H,2,8H2,1H3,(H,9,10)/t3-/m0/s1 |
Clé InChI |
NYQZLWZGNQANAC-VKHMYHEASA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(F)F)N |
SMILES canonique |
CC(C(=O)NCC(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B13920397.png)
